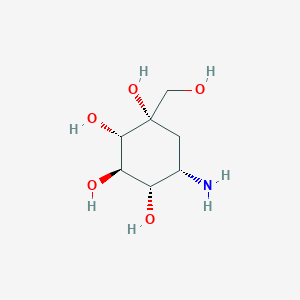
Valiolamine
Übersicht
Beschreibung
Valiolamine is an aminocyclitol . It has potent alpha-glucosidase inhibitory activity against porcine intestinal sucrase, maltase, and isomaltase . It is an exceptional alkaloid compound used for studying chronic myeloid leukemia (CML) .
Synthesis Analysis
Valiolamine can be synthesized from (−)-vibo-quercitol, 1-deoxy-L-myo-inositol, which is readily obtained by bioconversion of myo-inositol . An improved stereoselective synthesis of valiolamine starting from naturally abundant (–)-shikimic acid has also been described .Molecular Structure Analysis
The molecular formula of Valiolamine is C7H15NO5 . It has a molecular weight of 193.20 . The structure of Valiolamine has been determined to be (1(OH),2,4,5/1,3)-5-amino-1-C-(hydroxymethyl)-1,2,3,4-cyclohexanetetrol .Physical And Chemical Properties Analysis
Valiolamine is a solid substance . It has a density of 1.6±0.1 g/cm3 . Its boiling point is 368.6±42.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Inhibition of Melanin Production
Valiolamine has been found to have a novel inhibitory effect on melanin production in a human skin model . This makes it a potential anti-melanogenic agent for treating conditions such as post-inflammatory melanoderma and melasma, as well as for cosmetic production .
Anti-Diabetic Applications
Valiolamine is the iminosugar scaffold of the type 2 diabetes drug voglibose . It has shown strong inhibitory activities on glucosidases , which are key enzymes involved in the breakdown of complex carbohydrates. Therefore, it could be used in the development of new anti-diabetic treatments .
Development of Topical Agents
Due to its high skin permeability, valiolamine and its derivatives can act as effective topical agents . This property can be utilized in the development of creams, lotions, and other skincare products .
Inhibition of Maltase and Isomaltase
Valiolamine has been found to be a potent inhibitor of maltase and isomaltase . These enzymes are involved in the digestion of carbohydrates, and their inhibition could be beneficial in the management of conditions such as obesity and diabetes .
Development of Lipophilic Agents
Valiolamine derivatives with enhanced lipophilicity have been synthesized and examined for their inhibitory effects . These lipophilic agents could have various applications in pharmaceuticals and cosmetics .
Wirkmechanismus
Target of Action
Valiolamine primarily targets α-glucosidases , a group of enzymes present in the brush border of enterocytes, which are cells lining the small intestine . These enzymes are responsible for breaking down non-absorbable oligosaccharides and polysaccharides into smaller, absorbable monosaccharides, such as glucose .
Mode of Action
Valiolamine exerts its effect by competitively inhibiting the action of α-glucosidases . By doing so, it slows down the digestion and absorption of carbohydrates in the digestive system . This delay in carbohydrate breakdown leads to a gradual release of glucose into the bloodstream, preventing a rapid increase in postprandial (after-meal) plasma glucose levels .
Biochemical Pathways
The inhibition of α-glucosidases by Valiolamine affects the carbohydrate digestion pathway . This results in a delay in the breakdown of non-absorbable oligosaccharides and polysaccharides into smaller, absorbable monosaccharides . The downstream effect of this is the regulation of postprandial blood glucose levels .
Pharmacokinetics
When taken orally, Valiolamine is slowly and poorly absorbed, leading to undetectable plasma concentrations at therapeutic doses . The majority of the active unchanged drug remains in the gastrointestinal tract, where it undergoes metabolism by intestinal enzymes and microbial flora . In terms of elimination, Valiolamine is rapidly excreted in stools, while renal excretion is insignificant . These elimination pathways suggest that the drug’s primary route is through fecal excretion .
Result of Action
The primary result of Valiolamine’s action is the regulation of postprandial blood glucose levels . By inhibiting α-glucosidases and slowing down carbohydrate digestion, Valiolamine prevents a rapid increase in blood glucose levels after meals .
Action Environment
The action of Valiolamine is primarily within the gastrointestinal tract . Environmental factors such as pH and the presence of other substances in the gut could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Valiolamine is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of eye contact, flush eyes immediately with large amounts of water . If ingested, wash out mouth with water provided the person is conscious .
Zukünftige Richtungen
Valiolamine derivatives have been studied for their anti-inflammatory and antiviral activities . They have shown activity against dengue virus and SARS-CoV-2 in vitro . This suggests that Valiolamine-based inhibitors could be developed into potential broad-spectrum therapeutics against existing and emerging viruses .
Eigenschaften
IUPAC Name |
(1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3-,4-,5+,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLOJRUTNRJDJO-ZYNSJIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003447 | |
| Record name | 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valiolamine | |
CAS RN |
83465-22-9 | |
| Record name | Valiolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83465-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valiolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083465229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-epi-Inositol, 4-amino-3,4-dideoxy-2-C-(hydroxymethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Valiolamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHW83U8Q5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




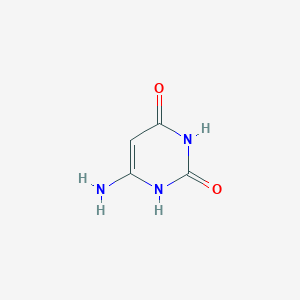
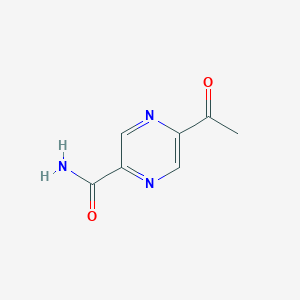




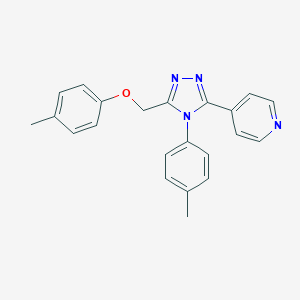

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)

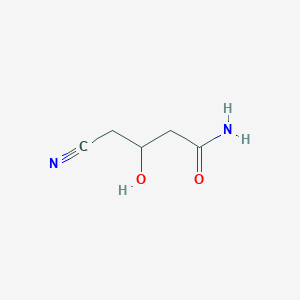

![[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B116350.png)